Isoquinoline, 1-methyl-, hydrochloride
Overview
Description
Isoquinoline, 1-methyl-, hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural alkaloids and their significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline, 1-methyl-, hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which includes the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, isoquinoline derivatives are often produced using large-scale chemical processes that involve the selective extraction and crystallization of the desired compound from mixtures. The use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts are some of the modern approaches to enhance the efficiency and sustainability of these processes .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents such as sodium borohydride can be used to reduce isoquinoline derivatives.
Substitution: Isoquinoline compounds can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Conditions often involve controlled temperatures and the presence of specific catalysts to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline compounds .
Scientific Research Applications
Isoquinoline, 1-methyl-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline, 1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act on various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline, 1-methyl-, hydrochloride can be compared with other isoquinoline derivatives such as:
Quinoline: A structural isomer with similar chemical properties but different biological activities.
1-Benzylisoquinoline: Found in natural alkaloids like papaverine, with distinct pharmacological effects.
Tetrahydroisoquinoline: A reduced form with significant biological activity against various pathogens.
Uniqueness
This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-methylisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-7H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLAHRVSOTNGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481789 | |
Record name | Isoquinoline, 1-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53014-97-4 | |
Record name | Isoquinoline, 1-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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